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molecular formula C13H16N2S B8667851 3-[2-(1,3-thiazolidin-3-yl)ethyl]-1H-indole

3-[2-(1,3-thiazolidin-3-yl)ethyl]-1H-indole

Cat. No. B8667851
M. Wt: 232.35 g/mol
InChI Key: POFUSRPBEHOJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138187B2

Procedure details

3-(2-Bromo-ethyl)-indole (3.00 g, 13.4 mmol) and thiazolidine (2.38 g, 26.8 mmol) were stirred in abs. CHCl3 (25 ml) at a bath temperature of 75° C. for 5 h. The mixture was cooled to RT and extracted with dilute sulfuric acid (2×30 ml). The acidic aqueous phase was rendered alkaline with 5N NaOH, while cooling with ice, and extracted with ether (3×30 ml). The organic phase was dried over Na2SO4 and concentrated i. vac. and the residue was purified by flash chromatography with CHCl3/MeOH (20:1→4:1→MeOH).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[S:13]1[CH2:17][CH2:16][NH:15][CH2:14]1>C(Cl)(Cl)Cl>[NH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:4]([CH2:3][CH2:2][N:15]2[CH2:16][CH2:17][S:13][CH2:14]2)=[CH:5]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrCCC1=CNC2=CC=CC=C12
Name
Quantity
2.38 g
Type
reactant
Smiles
S1CNCC1
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dilute sulfuric acid (2×30 ml)
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i
CUSTOM
Type
CUSTOM
Details
and the residue was purified by flash chromatography with CHCl3/MeOH (20:1→4:1→MeOH)

Outcomes

Product
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)CCN1CSCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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